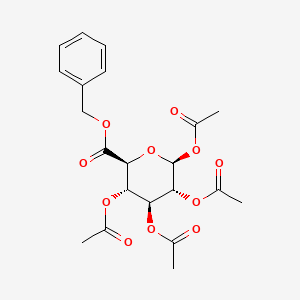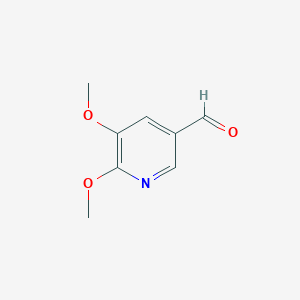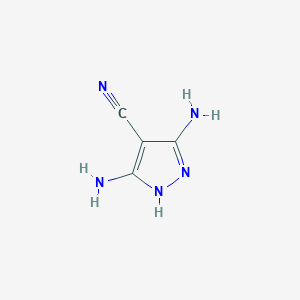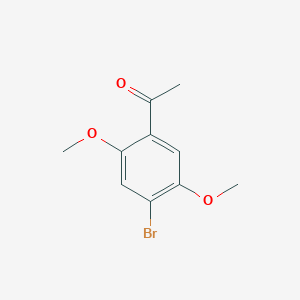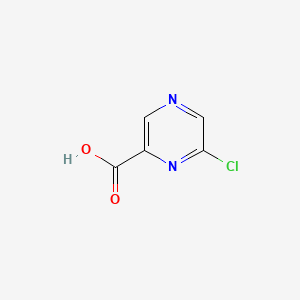
6-Chloropyrazine-2-carboxylic acid
Übersicht
Beschreibung
6-Chloropyrazine-2-carboxylic acid , also known as 6-Chloropicolinic acid , is a chemical compound with the empirical formula C6H4ClNO2 . It is a solid substance with a melting point of approximately 160°C . This compound belongs to the class of pyrazine derivatives and contains a chlorine atom attached to the pyrazine ring.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Application in Antimycobacterial Research
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: 6-Chloropyrazine-2-carboxylic acid has been used in the synthesis of various amides, which have shown significant antimycobacterial activity .
- Methods of Application: The compound is synthesized by condensation of 6-chloropyrazine-2-carboxylic acid chloride with ring substituted anilines .
- Results: The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest antituberculotic activity (72% inhibition) against Mycobacterium tuberculosis .
Application in Antifungal Research
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: Certain amides synthesized from 6-chloropyrazine-2-carboxylic acid have demonstrated antifungal effects .
- Methods of Application: Similar to the antimycobacterial application, these amides are synthesized by condensation of 6-chloropyrazine-2-carboxylic acid chloride with ring substituted anilines .
- Results: The 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited a poor in vitro antifungal effect (MIC = 31.25-500 μmol·dm -3) against all strains tested .
Application in Photosynthesis Inhibition Research
- Scientific Field: Plant Biology and Biochemistry .
- Summary of Application: Some amides derived from 6-chloropyrazine-2-carboxylic acid have been found to inhibit photosynthesis .
- Methods of Application: These amides are synthesized by condensation of 6-chloropyrazine-2-carboxylic acid chloride with ring substituted anilines .
- Results: The most active inhibitors of oxygen evolution rate in spinach chloroplasts were the compounds 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide .
Application in Antituberculotic Research
- Scientific Field: Medical and Pharmaceutical Chemistry .
- Summary of Application: The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid has shown significant antituberculotic activity .
- Methods of Application: This compound is synthesized by condensation of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride with 3,5-bis-trifluoromethylphenyl amine .
- Results: This compound showed the highest antituberculotic activity (72% inhibition) against Mycobacterium tuberculosis .
Application in Antialgal Research
- Scientific Field: Marine Biology and Biochemistry .
- Summary of Application: The 3-methylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid has shown significant antialgal activity .
- Methods of Application: This compound is synthesized by condensation of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride with 3-methylphenyl amine .
- Results: This compound was the most active antialgal compound (IC 50 = 0.063 mmol·dm -3) .
Application in Photosynthesis Inhibition Research
- Scientific Field: Plant Biology and Biochemistry .
- Summary of Application: The (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid has shown significant photosynthesis-inhibiting activity .
- Methods of Application: This compound is synthesized by condensation of 6-chloropyrazine-2-carboxylic acid chloride with 3,5-bis-trifluoromethylphenyl amine .
- Results: This compound was the most active inhibitor of oxygen evolution rate in spinach chloroplasts (IC 50 = 0.026 mmol·dm -3) .
Eigenschaften
IUPAC Name |
6-chloropyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGYMBKTQCLOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561048 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrazine-2-carboxylic acid | |
CAS RN |
23688-89-3 | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloropyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



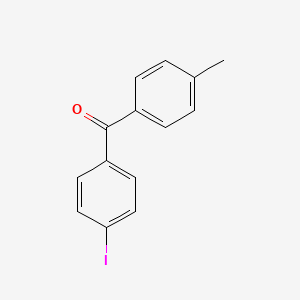
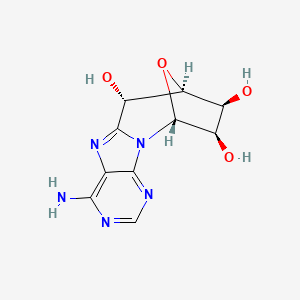
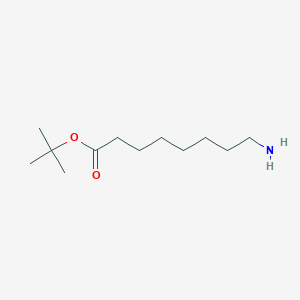
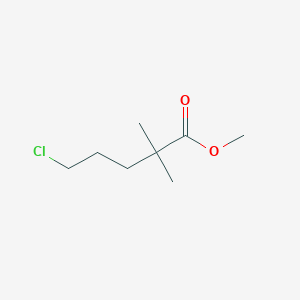




![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)

